molecular formula C9H11NO2 B561692 4-Hydroxy-1-(3-pyridyl)-1-butanone-4,4-d2 CAS No. 154603-21-1

4-Hydroxy-1-(3-pyridyl)-1-butanone-4,4-d2

Cat. No.: B561692
CAS No.: 154603-21-1
M. Wt: 167.204
InChI Key: KTXUGZHJVRHQGP-NCYHJHSESA-N
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Description

4-Hydroxy-1-(3-pyridyl)-1-butanone-4,4-d2 is a deuterated analog of 4-Hydroxy-1-(3-pyridyl)-1-butanone, a compound known for its role as a biomarker in tobacco-related studies. This compound is often used in research to understand the metabolic pathways and effects of tobacco-specific nitrosamines, which are potent carcinogens .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1-(3-pyridyl)-1-butanone typically involves the reaction of 3-pyridylacetonitrile with ethylene oxide, followed by hydrolysis. The deuterated version, 4-Hydroxy-1-(3-pyridyl)-1-butanone-4,4-d2, can be synthesized using deuterated reagents to ensure the incorporation of deuterium atoms at the desired positions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets the required standards for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1-(3-pyridyl)-1-butanone-4,4-d2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 4-oxo-1-(3-pyridyl)-1-butanone-4,4-d2 .

Scientific Research Applications

4-Hydroxy-1-(3-pyridyl)-1-butanone-4,4-d2 is widely used in scientific research, particularly in studies related to tobacco exposure and carcinogenesis. Its applications include:

Mechanism of Action

The compound exerts its effects primarily through the formation of DNA adducts. These adducts are formed when the compound reacts with DNA, leading to mutations and potentially initiating carcinogenesis. The molecular targets include guanine bases in DNA, and the pathways involved are related to the metabolic activation of tobacco-specific nitrosamines .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-1-(3-pyridyl)-1-butanone: The non-deuterated analog.

    4-oxo-1-(3-pyridyl)-1-butanone: An oxidized form of the compound.

    4-Hydroxy-1-(3-pyridyl)-1-butanol: A reduced form of the compound.

Uniqueness

4-Hydroxy-1-(3-pyridyl)-1-butanone-4,4-d2 is unique due to the presence of deuterium atoms, which makes it particularly useful in studies involving mass spectrometry. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and tracking in metabolic studies .

Properties

IUPAC Name

4,4-dideuterio-4-hydroxy-1-pyridin-3-ylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c11-6-2-4-9(12)8-3-1-5-10-7-8/h1,3,5,7,11H,2,4,6H2/i6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTXUGZHJVRHQGP-NCYHJHSESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CCC(=O)C1=CN=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00662026
Record name 4-Hydroxy-1-(pyridin-3-yl)(4,4-~2~H_2_)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154603-21-1
Record name 4-Hydroxy-1-(pyridin-3-yl)(4,4-~2~H_2_)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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